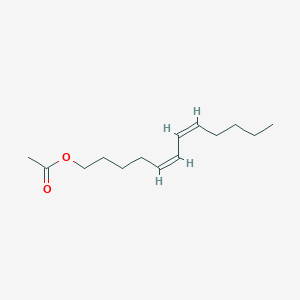

5Z,7Z-Dodecadienyl acetate

Description

The Role of Semiochemicals in Intra- and Interspecific Interactions

Semiochemicals are broadly classified into two main groups based on the nature of the interaction they mediate: pheromones and allelochemicals. wikipedia.orgsyntechresearch.com

Pheromones facilitate communication between individuals of the same species (intraspecific). wikipedia.org These chemical signals are pivotal in a variety of behaviors, including mating, aggregation, marking trails, and sounding alarms. numberanalytics.comwikipedia.org

Allelochemicals mediate interactions between different species (interspecific). entomologyjournals.com This category is further subdivided into:

Allomones: Benefit the emitter but not the receiver. A classic example is the defensive spray of a stink bug. eolss.net

Kairomones: Benefit the receiver but not the emitter. For instance, a predator may use kairomones to locate its prey. wikipedia.org

Synomones: Benefit both the emitter and the receiver, such as the floral scents that attract pollinators. wikipedia.org

The same chemical compound can sometimes act as a pheromone for one species and a kairomone for another, highlighting the complexity of these chemical signaling networks. entomologyjournals.com

Ecological and Evolutionary Significance of Sex Pheromones in Lepidoptera

In the order Lepidoptera, which includes moths and butterflies, sex pheromones are of paramount importance for reproductive success. frontiersin.org Typically released by females, these chemical blends attract conspecific males, often over long distances, ensuring mate recognition and successful copulation. frontiersin.org The specificity of these pheromone signals is crucial for maintaining reproductive isolation between closely related species. frontiersin.org This specificity is often achieved through unique blends of compounds or precise ratios of shared components. frontiersin.org The evolution of these intricate chemical communication systems is a driving force in the diversification of Lepidoptera.

Overview of Dodecadienyl Acetates as Key Pheromone Components

Dodecadienyl acetates are a class of chemical compounds frequently found as components of sex pheromones in various moth species. tandfonline.com These molecules are characterized by a twelve-carbon chain with two double bonds and an acetate (B1210297) functional group. The specific geometry (cis or trans, denoted as Z or E, respectively) and the position of the double bonds are critical for their biological activity. ontosight.ai Different isomers of dodecadienyl acetate can act as primary attractants, synergists, or even inhibitors of attraction, demonstrating the high degree of specialization in insect chemical communication. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C14H24O2 |

|---|---|

Molecular Weight |

224.34 g/mol |

IUPAC Name |

[(5Z,7Z)-dodeca-5,7-dienyl] acetate |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-9H,3-5,10-13H2,1-2H3/b7-6-,9-8- |

InChI Key |

LILNZTGQAGPWKK-JPDBVBESSA-N |

Isomeric SMILES |

CCCC/C=C\C=C/CCCCOC(=O)C |

Canonical SMILES |

CCCCC=CC=CCCCCOC(=O)C |

Origin of Product |

United States |

The Chemical Profile of 5z,7z Dodecadienyl Acetate

Chemical Structure and Properties

The molecular formula for 5Z,7Z-Dodecadienyl acetate is C₁₄H₂₄O₂. chemsrc.com Its structure consists of a twelve-carbon chain with two cis (Z) double bonds located at the 5th and 7th carbon positions, and an acetate group at one end.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₄O₂ |

| Molecular Weight | 224.34 g/mol |

| IUPAC Name | [(5Z,7Z)-dodeca-5,7-dien-1-yl] acetate |

| CAS Number | 72922-19-1 |

| Appearance | (Typically) Colorless to pale yellow liquid |

Isomerism in Dodecadienyl Acetates

Isomerism plays a critical role in the function of dodecadienyl acetates as pheromones. The geometry of the double bonds (E/Z isomerism) and their position along the carbon chain create a wide array of distinct molecules. For instance, the four geometric isomers of 3,5-dodecadienyl acetate—(3E,5Z), (3E,5E), (3Z,5E), and (3Z,5Z)—have been synthesized and studied for their potential roles in insect communication. scispace.comdiva-portal.org Similarly, isomers such as (E,E)-, (E,Z)-, (Z,E)-, and (Z,Z)-8,10-dodecadienyl acetates are known to elicit different behavioral responses in tortricid moths. nih.gov This highlights how subtle changes in molecular structure can lead to significant differences in biological activity.

Chemoreception and Neurobiological Mechanisms of 5z,7z Dodecadienyl Acetate Perception

Olfactory Receptor Systems in Target Organisms

The initial step in pheromone perception is the detection of the molecule by specialized proteins known as pheromone receptors (PRs), which are located on the dendrites of olfactory receptor neurons (ORNs) housed within sensory hairs called sensilla on the insect's antennae. mdpi.comfrontiersin.org

Research has led to the identification and functional characterization of numerous PRs in various moth species. frontiersin.org These receptors are part of the insect olfactory receptor (OR) family and typically form a heteromeric complex with a highly conserved co-receptor known as Orco. frontiersin.org While some PRs are highly specific to a single pheromone component, others exhibit a broader tuning, responding to several related compounds. frontiersin.orglu.se

For instance, in the turnip moth, Agrotis segetum, specific PRs have been identified that are tuned to (7Z)-dodecenyl acetate (B1210297), a compound structurally related to dodecadienyl acetates. lu.se Studies on other species, such as Ostrinia scapulalis, have revealed PRs like OscaOR3 that respond to multiple tetradecenyl acetate isomers, highlighting the potential for cross-reactivity among receptors for acetate-containing pheromones. frontiersin.org The specificity of these receptors is crucial for distinguishing between the pheromones of different species, a key aspect of reproductive isolation. sakura.ne.jp The table below summarizes selected pheromone receptors and their known ligands, illustrating the specificity and diversity within this receptor family.

| Receptor Name | Species | Ligand(s) | Reference |

| AsegOR1 | Agrotis segetum | (5Z)-decenyl acetate, (7Z)-dodecenyl acetate, (8Z)-dodecenyl acetate | lu.se |

| AsegOR6 | Agrotis segetum | (5Z)-decenyl acetate, (5Z)-decenol | lu.se |

| BmorOR1 | Bombyx mori | Bombykol | frontiersin.org |

| BmorOR3 | Bombyx mori | Bombykal | frontiersin.org |

| OscaOR3 | Ostrinia scapulalis | (11E)- and (11Z)-tetradecenyl acetates, (9Z)-, (12E)-, and (12Z)-tetradecenyl acetates | frontiersin.org |

| OnubOR1, OnubOR3, OnubOR5 | Ostrinia nubilalis | Various tetradecenyl acetate isomers | frontiersin.org |

This table presents a selection of identified pheromone receptors and their respective ligands to illustrate the principles of receptor specificity and broader tuning.

The interaction between a pheromone molecule like 5Z,7Z-dodecadienyl acetate and its receptor is a highly specific process governed by the three-dimensional structures of both the ligand and the receptor's binding pocket. ontosight.ai Pheromone binding proteins (PBPs) are thought to play a crucial role by solubilizing and transporting the hydrophobic pheromone molecules through the aqueous sensillum lymph to the receptor. frontiersin.org

The binding of the pheromone to the PR/Orco complex is believed to induce a conformational change in the receptor, leading to the opening of a non-selective cation channel. frontiersin.org This influx of ions depolarizes the neuron, generating an electrical signal. The precise fit between the pheromone and the receptor is critical; even small changes in the pheromone's chemical structure, such as the geometry of the double bonds, can significantly impact binding affinity and subsequent neural activation. ontosight.ai Structure-activity relationship studies on analogs of pheromone components have demonstrated that the shape and electron distribution of the functional group, such as the acetate group, are of great importance for successful interaction with the receptor cell. researchgate.net

Neural Processing of Olfactory Signals

Once the pheromone is detected by the ORNs, the resulting electrical signals are transmitted to the brain for further processing. This neural pathway involves several distinct stages, from the initial response in the antennae to complex integration in higher brain centers.

The response of ORNs to pheromones can be directly measured using electrophysiological techniques such as gas chromatography-electroantennography (GC-EAG) and single-sensillum recording (SSR). researchgate.netnih.gov GC-EAG analysis allows researchers to identify which compounds in a pheromone gland extract elicit a response from the entire antenna. researchgate.net For example, in the lackey moth, Malacosoma neustrium, GC-EAD analysis of female gland extracts revealed electrophysiological activity in response to (E,Z)-5,7-dodecadienal, (E,Z)-5,7-dodecenol, and (E,Z)-5,7-dodecadienyl acetate. researchgate.net

SSR provides a more detailed view by recording the activity of individual ORNs within a single sensillum. nih.gov This technique has shown that different ORNs housed within the same sensillum can be tuned to different pheromone components. nih.gov These neurons can exhibit excitatory responses (an increase in firing rate) or, in some cases, inhibitory responses to specific compounds. nih.gov The table below shows examples of electrophysiological responses of insect antennae to various pheromone components.

This table provides examples of insect species and their electrophysiological responses to specific dodecadienyl acetate isomers and related compounds.

The axons of the ORNs project to the primary olfactory center in the insect brain, the antennal lobe (AL). frontiersin.orgmdpi.com The AL is organized into distinct spherical structures called glomeruli. frontiersin.org All ORNs expressing the same type of PR converge onto the same glomerulus. pnas.org This anatomical arrangement creates a spatial map of olfactory information within the AL. mpg.de

Within the AL, the olfactory information is processed by a network of local interneurons (LNs) and projection neurons (PNs). frontiersin.orgfrontiersin.org LNs form connections between different glomeruli, allowing for lateral inhibition and integration of signals from different ORN types. frontiersin.org PNs then transmit the processed information from the glomeruli to higher brain centers. frontiersin.org This processing in the AL is thought to enhance the contrast between different odor representations and to begin the process of decoding the complex pheromone blend. nih.gov The AL can amplify weak signals and uses both the identity of the activated glomeruli and the temporal pattern of their activation to encode odor quality and quantity. nih.govfrontiersin.org

From the antennal lobe, projection neurons carry the processed pheromone information to higher-order brain regions, primarily the mushroom bodies (MBs) and the lateral horn (LH). frontiersin.orgmpg.de The MBs are involved in olfactory learning and memory, while the LH is thought to mediate innate behavioral responses to odors. mpg.de

In the context of pheromone perception, the information is often channeled through specific pathways. For example, in the silkmoth Bombyx mori, PNs that receive input from pheromone-sensitive glomeruli in the AL project to a specific region within the calyx of the mushroom bodies. nih.gov The activity in these higher brain centers ultimately integrates the pheromone signal with other sensory information and the insect's internal physiological state to produce an appropriate behavioral response, such as orientation towards a potential mate. nih.govfrontiersin.org Descending neurons then carry these behavioral commands from the brain to the motor centers that control flight and other actions. mdpi.com

Role of Pheromone-Binding Proteins and Sensory Neuron Membrane Proteins

The perception of hydrophobic pheromone molecules such as (5Z,7Z)-dodecadienyl acetate within the aqueous environment of the sensillum lymph is a critical challenge overcome by specific olfactory proteins. Pheromone-Binding Proteins (PBPs) and Sensory Neuron Membrane Proteins (SNMPs) are two key classes of proteins essential for this process.

Pheromone-Binding Proteins are small, water-soluble proteins found at high concentrations in the lymph fluid of pheromone-sensing hairs. researchgate.net Their primary role is to solubilize and transport hydrophobic pheromones from the environment across the aqueous sensillum lymph to the dendrites of OSNs. frontiersin.orgfrontiersin.org This transport function is crucial for activating the pheromone receptor (PR)/Orco complex, which forms a ligand-gated ion channel. frontiersin.orgfrontiersin.org Studies have shown that PBPs can exhibit selective binding affinities for different pheromone components, contributing to the specificity of the olfactory system. mdpi.comresearchgate.net For instance, research on the moth Agriphila aeneociliella revealed that its PBP1 (AaenPBP1) has a strong binding affinity for the female sex pheromone (Z)-9-Hexadecenyl acetate. mdpi.com Similarly, in the European grapevine moth (Lobesia botrana), the PBP LbotPBP1 selectively binds to sex pheromone components, with chain length and functional groups being key features for stable binding. researchgate.net

Sensory Neuron Membrane Proteins are transmembrane proteins from the CD36 family that play a significant role in chemoreception, particularly in the detection of lipid-derived pheromones. sdbonline.orgnih.gov Initially identified in the moth Antheraea polyphemus, SNMPs are highly expressed in pheromone receptor neurons. murdoch.edu.au Research indicates that SNMPs are required for a proper pheromone-evoked response. frontiersin.orglu.se In Drosophila, the SNMP1 protein is essential for detecting the pheromone 11-cis-vaccenyl acetate (cVA). sdbonline.orgnih.gov It is proposed that SNMP1 acts as a funnel, transferring hydrophobic pheromones from the extracellular fluid to the integral membrane receptors. sdbonline.org Functional studies suggest SNMPs may contribute to the sensitivity of the pheromone detection system or facilitate the rapid activation and termination of pheromone-induced activity. frontiersin.orglu.se SNMP1 is often co-expressed with specific pheromone receptors, and evidence suggests it may form a heteromeric complex with the PR and the olfactory co-receptor (Orco) to detect sex pheromones. nih.govmurdoch.edu.au For example, in Heliothis virescens, SNMP1 co-expresses with the pheromone receptor HR13, likely to be involved in detecting corresponding sex pheromone components. nih.gov

| Protein Class | Specific Protein Example | Organism | Characterized Function | Citation |

|---|---|---|---|---|

| Pheromone-Binding Protein (PBP) | LbotPBP1 | Lobesia botrana (Grapevine Moth) | Selectively binds sex pheromone components over host plant volatiles. | researchgate.net |

| Pheromone-Binding Protein (PBP) | AaenPBP1 | Agriphila aeneociliella | Binds female sex pheromone ((Z)-9-Hexadecenyl acetate) and male pheromone (1-Nonanal). | mdpi.com |

| Sensory Neuron Membrane Protein (SNMP) | SNMP1 | Drosophila melanogaster | Required for the detection of the lipid-derived pheromone cVA; facilitates transfer to receptors. | sdbonline.orgnih.gov |

| Sensory Neuron Membrane Protein (SNMP) | SNMP1 | Heliothis virescens (Tobacco Budworm) | Co-expressed with pheromone receptors (e.g., HR13); likely involved in detecting specific pheromone components. | nih.gov |

| Sensory Neuron Membrane Protein (SNMP) | SNMP1 | Antheraea polyphemus (Polyphemus Moth) | Highly expressed in pheromone receptor neurons of trichoid sensilla. | murdoch.edu.au |

Neurobiological Basis of Behavioral Antagonism by Pheromone Analogs

Behavioral antagonism occurs when a chemical compound, often structurally similar to the main pheromone component, inhibits or disrupts the normal behavioral response to the pheromone signal. The neurobiological underpinnings of this phenomenon are complex and can occur at the level of the olfactory receptors. Pheromone analogs, which may include geometric isomers or compounds with altered functional groups, can act as antagonists. acs.org

Research has shown that the structural requirements for a compound to act as an inhibitor of a pheromonal response are often much less restrictive than those for a compound to elicit the response itself. science.govscience.gov This suggests that the binding pocket of a pheromone receptor can accommodate a wider range of structurally related molecules, but only a precise fit will trigger the full downstream signaling cascade that leads to an attractive behavior.

Interestingly, a single pheromone receptor can sometimes respond to both a behavioral agonist (the pheromone) and an antagonist. frontiersin.orglu.se For example, in the turnip moth, Agrotis segetum, the receptor AsegOR1 responds to the behavioral antagonist (8Z)-dodecenyl acetate as well as to the actual sex pheromone components (5Z)-decenyl acetate and (7Z)-dodecenyl acetate. frontiersin.orglu.se Similarly, AsegOR6 responds to another antagonist, (5Z)-decenol, and a pheromone component. frontiersin.orglu.se The ability of one receptor to be activated by both an attractant and an antagonist may be due to their similar chemical structures. frontiersin.orglu.se When both types of molecules are perceived simultaneously, the integrated neural signal can be altered, leading to a disruption of the typical upwind flight behavior in male moths. The finding that a receptor neuron tuned to a main pheromone component can also respond to strong behavioral antagonists helps explain the mechanism of mating disruption. acs.org

| Organism | Pheromone Component (Agonist) | Behavioral Antagonist | Receptor/Neuron Interaction | Citation |

|---|---|---|---|---|

| Agrotis segetum (Turnip Moth) | (5Z)-Decenyl acetate, (7Z)-Dodecenyl acetate | (8Z)-Dodecenyl acetate | Receptor AsegOR1 responds to both the pheromone components and the antagonist. | frontiersin.orglu.se |

| Agrotis segetum (Turnip Moth) | (5Z)-Decenyl acetate | (5Z)-Decenol | Receptor AsegOR6 responds to both the pheromone and the antagonist. | frontiersin.orglu.se |

| Ostrinia nubilalis (European Corn Borer) | (Z)-11-Tetradecenyl acetate | (E)-11-Tetradecenyl acetate | Antagonist inhibits the behavioral response to the main pheromone component. | science.gov |

| Cryptoblabes gnidiella (Honeydew Moth) | (Z,E)-7,9-Dodecadienyl acetate | Formate analogs | Analogs act as antagonists, supported by electrophysiological, behavioral, and field evidence. | acs.org |

Mate Location and Courtship Behavior

Sex pheromones are the primary long-distance signals used by female moths to attract conspecific males for mating. frontiersin.org The blend of compounds released is typically species-specific, ensuring that males are guided to appropriate partners. The detection of these chemical cues by males initiates a programmed sequence of behaviors, including upwind flight and source location. plos.org

The specificity of a pheromone signal is paramount for successful reproduction. In the genus Dendrolimus, communication is mediated by a shared chemical theme: C12 5,7-dienes with alcohol, acetate, propionate (B1217596), or aldehyde functional groups. nih.gov Species achieve signal specificity by using different isomers, functional groups, and, most critically, precise ratios of these components. nih.govplos.org

While the (5Z,7E) isomer is more commonly identified in several Dendrolimus species, the biosynthesis of the precursor alcohol, (5Z,7Z)-dodecadienol, has been documented in Dendrolimus punctatus. researchgate.netuliege.be This indicates that the unique (Z,Z) configuration is a key part of the chemical vocabulary for this species. The conversion of this alcohol to its acetate form, this compound, would represent a further layer of chemical diversification. The presence of specific olfactory receptors in male antennae, tuned to the precise geometry and functional group of the pheromone components, ensures that only conspecific males will exhibit a full behavioral response. frontiersin.org

The behavioral response of male moths is not simply triggered by the presence of a single compound but is highly dependent on the precise ratio of all components in the pheromone blend. plos.org Research on several Dendrolimus species demonstrates that even minor deviations from the optimal blend ratio can lead to a significant reduction or complete cessation of male attraction. plos.orgnih.gov

For instance, in Dendrolimus tabulaeformis, a blend of (5Z,7E)-5,7-dodecadien-1-yl acetate (Z5,E7-12:OAc), the corresponding alcohol (Z5,E7-12:OH), and propionate (Z5,E7-12:OPr) is required for optimal attraction. While a two-component mixture of the acetate and alcohol can initiate flight, the addition of the propionate in a specific, low ratio is essential to guide the male for the final approach and contact with the source. plos.orgplos.org Behavioral assays show that male D. tabulaeformis strongly discriminate against blends with aberrant ratios. plos.orgnih.gov This strict requirement for a precise ratio suggests that the biosynthesis of these components is a tightly controlled process, which acts as a strong stabilizing selection force on the communication system. plos.org

This principle is a cornerstone of moth chemical communication. Therefore, the behavioral effect of this compound would be intrinsically linked to the other compounds in the female's pheromone blend and their relative proportions.

Table 1: Pheromone Components and Behavioral Effects in Select Dendrolimus Species

| Species | Major Pheromone Components | Optimal Blend Ratio & Behavioral Notes |

|---|---|---|

| Dendrolimus tabulaeformis | Z5,E7-12:OAc, Z5,E7-12:OH, Z5,E7-12:OPr | The optimal ratio is approximately 100:100:4.5. Deviations from this ratio markedly decrease male response. The propionate is essential for final source contact. plos.orgnih.gov |

| Dendrolimus spectabilis | Z5,E7-12:OH, Z5,E7-12:OAc, Z5,E7-12:OPr | A three-component blend is more attractive than the alcohol alone. The acetate is a minor component, while the propionate acts as a sex attractant. researchgate.net |

| Dendrolimus punctatus | Z5,E7-12:OH, Z5,E7-12:OAc, Z5,E7-12:OPr, Z5-12:OAc, Z5-12:OH | The core pheromone consists of the three 5,7-diene components. The addition of Z5-12:OAc and Z5-12:OH can increase trap effectiveness. scienceopen.com |

| Dendrolimus houi | E5,Z7-12:OH, E5,Z7-12:OAc, E5,Z7-12:Ald | This species utilizes the (5E,7Z) isomers, distinguishing it from many sympatric congeners that use (5Z,7E) isomers. nih.govscienceopen.com |

Mechanisms of Reproductive Isolation

When closely related species live in the same geographical area (sympatry), there is strong selective pressure to avoid interbreeding, which can lead to infertile or less fit offspring. Pheromone communication systems are a primary mechanism for ensuring reproductive isolation before mating occurs. frontiersin.org

Reproductive isolation is often maintained by species-specific pheromone blends where compounds that are part of one species' attractive signal can act as behavioral antagonists (inhibitors) for a closely related species. frontiersin.org For example, the addition of (5Z,7E)-5,7-dodecadienal, a key component for Dendrolimus superans, to the pheromone blend of the sympatric D. tabulaeformis results in decreased captures of D. tabulaeformis males. nih.govplos.org Similarly, (5Z,7E)-5,7-dodecadienyl acetate, a component in several Dendrolimus species, is known to inhibit the attraction of Dendrolimus pini. researchgate.netresearchgate.net

This demonstrates that the male's sensory system is tuned not only to recognize the correct blend of attractants but also to detect and respond negatively to "wrong" compounds or isomers. The unique 5Z,7Z geometry of the dodecadienyl acetate would fit into this system as part of a highly specific signal for one species, while likely being ignored or acting as an inhibitor for other sympatric species that use different isomers.

The genus Dendrolimus provides a clear example of how sympatric species partition their communication channels. Several species, such as D. punctatus, D. tabulaeformis, and D. spectabilis, are known to use the exact same set of pheromone components ((5Z,7E)-dodecadien-1-ol, -acetate, and -propionate). plos.orgscienceopen.comnih.gov In these cases, reproductive isolation is maintained primarily through species-specific ratios of these shared compounds. plos.org A male moth flying through a habitat with multiple calling female Dendrolimus can distinguish the plume of its own species from others by detecting the correct ratio of components.

Other sympatric species, like D. houi, use a different set of geometric isomers, namely (5E,7Z) derivatives, providing an even stronger basis for reproductive isolation. nih.govscienceopen.com The presence of a species utilizing the 5Z,7Z isomer would add another layer of complexity and specificity to the chemical landscape, further ensuring that mating resources are not wasted on interspecific encounters.

Table 2: Pheromone-Based Reproductive Isolation in Sympatric Dendrolimus Species

| Sympatric Species Pair | Pheromone Strategy for Isolation | Reference |

|---|---|---|

| D. tabulaeformis & D. superans | D. superans uses Z5,E7-12:Ald, which acts as a behavioral antagonist for D. tabulaeformis males. | nih.govplos.org |

| D. tabulaeformis & D. houi | D. tabulaeformis uses (5Z,7E) isomers while D. houi uses (5E,7Z) isomers, creating distinct communication channels. | nih.govscienceopen.com |

| D. punctatus & D. kikuchii | These species use different blends and ratios of Z5,E7-12:OAc and Z5,E7-12:OH, which may serve as a reproductive isolation mechanism. | researchgate.net |

| D. pini & D. superans sibiricus | Z5,E7-12:OAc, present in the pheromone of D. superans sibiricus, inhibits the attraction of D. pini. | researchgate.netresearchgate.net |

Evolutionary Ecology of Pheromone Systems

The vast diversity of moth pheromones is a product of evolutionary innovation in the biochemical pathways that produce them. lu.se The evolution of these systems is driven by the need to create novel, species-specific signals that maintain reproductive isolation. uva.nl

The biosynthesis of 5,7-diene pheromones, and specifically the 5Z,7Z isomer, is enzymatically complex. Research on Dendrolimus punctatus has revealed that producing the (5Z,7Z)-dodecadienol precursor requires the coordinated action of at least two different fatty-acyl desaturase (FAD) enzymes with unusual catalytic properties. researchgate.netuliege.be These include enzymes from the Δ9 and the Lepidoptera-specific Δ11-desaturase subfamilies. researchgate.netharvard.edu

The evolution of these specialized desaturases is a key driver of pheromone diversification. d-nb.info The FAD gene family in insects is known for episodes of gene duplication followed by neofunctionalization, where a duplicated gene evolves a new function. lu.se This process allows for the creation of enzymes that can introduce double bonds at novel positions or with different geometries (Z or E). The complex pathway required to generate the 5Z,7Z structure in D. punctatus is a testament to this evolutionary tinkering. researchgate.netharvard.edu The emergence of a novel biosynthetic pathway allows for the production of a new pheromone component, which, if coupled with a corresponding change in the male's pheromone receptors, can lead to the formation of a new, reproductively isolated species. uva.nl

Table of Chemical Compounds

Unveiling the Chemical Messenger: A Closer Look at (5Z,7Z)-Dodecadienyl Acetate (B1210297)

The intricate world of insect communication is largely governed by a silent language of chemical cues known as pheromones. Among these, (5Z,7Z)-dodecadienyl acetate stands out as a significant player, particularly within the order Lepidoptera, which includes moths and butterflies. This specific chemical compound serves as a vital component in the complex pheromone blends used by various moth species for mate recognition and attraction. Its unique isomeric structure is crucial for its biological activity, ensuring that the chemical signal is species-specific and effectively guides males to receptive females, often over considerable distances. The study of this compound not only provides fascinating insights into insect behavior and evolution but also holds potential for the development of environmentally benign pest management strategies.

Occurrence and Biological Identification of (5Z,7Z)-Dodecadienyl Acetate in Lepidoptera

The identification of (5Z,7Z)-dodecadienyl acetate as a sex pheromone component in several Lepidopteran species underscores its importance in their chemical communication systems. Its presence is not arbitrary; rather, it is a finely tuned element within a species-specific blend of chemicals that ensures reproductive isolation.

Natural Occurrence and Species-Specificity

The biosynthesis of this and similar pheromone components often involves a series of enzymatic reactions, including desaturation and chain-shortening steps. The specificity of these pheromone blends is critical for preventing interspecies mating.

Identification in Specific Moth Species Pheromone Glands (e.g., Dendrolimus houi)

(5Z,7Z)-Dodecadienyl acetate has been identified as a sex pheromone component in the Yunnan pine moth, Dendrolimus houi. In contrast, many other Dendrolimus species utilize isomers of (5Z,7E)-dodecadien-1-ol and their derivatives. For instance, the sex pheromone of Dendrolimus kikuchii consists of (5Z,7E)-5,7-dodecadien-1-yl acetate, (5Z,7E)-5,7-dodecadien-1-ol, and (5Z)-5-dodecenyl acetate. The pheromone of Dendrolimus punctatus includes (5Z,7Z)-dodecadienol. This highlights the subtle yet critical structural differences that contribute to species-specific signaling.

Contextual Presence within Pheromone Blends

Table 1: Occurrence of Dodecadienyl Acetate Isomers in Lepidoptera

| Species | Compound(s) | Family |

| Dendrolimus houi | (5Z,7Z)-Dodecadienyl acetate | Lasiocampidae |

| Dendrolimus kikuchii | (5Z,7E)-5,7-Dodecadien-1-yl acetate, (5Z,7E)-5,7-Dodecadien-1-ol, (5Z)-5-Dodecenyl acetate | Lasiocampidae |

| Lobesia botrana | (E,Z)-7,9-Dodecadienyl acetate | Tortricidae |

| Dendrolimus punctatus | (5Z,7Z)-Dodecadienol | Lasiocampidae |

Analytical Methodologies for Biological Extracts

The identification and quantification of minute amounts of pheromones from insect glands require highly sensitive and sophisticated analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Resolution and Structural Elucidation

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of lepidopteran pheromones. It allows for the separation of individual components from a complex mixture and provides detailed structural information based on their mass spectra. This method has been instrumental in identifying (5Z,7Z)-dodecadienyl acetate and other pheromone components from the gland extracts of various moth species. The low levels of pheromones present in a single female moth make GC-MS an essential tool for their identification.

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Electrophysiological Activity Profiling

To determine which of the separated compounds are biologically active, gas chromatography is often coupled with an electroantennographic detector (GC-EAD). This technique measures the electrical response of a male moth's antenna to the compounds as they elute from the GC column. A significant antennal response indicates that the compound is likely a component of the sex pheromone. This method provides a direct link between the chemical structure and its physiological effect on the insect.

Headspace Solid Phase Microextraction (SPME) for Volatile Collection

Headspace solid-phase microextraction (SPME) is a solvent-free method used to collect volatile compounds, such as pheromones, released by calling female moths. This technique involves exposing a coated fiber to the headspace around the insect, which adsorbs the volatile chemicals. The collected compounds can then be directly analyzed by GC-MS. SPME is particularly useful as it allows for the collection of pheromones from living insects without the need for gland extraction.

Table 2: Analytical Techniques for Pheromone Identification

| Technique | Purpose | Key Advantage |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies the chemical structure of compounds. | Provides detailed structural information for each component in a mixture. |

| Gas Chromatography-Electroantennographic Detection (GC-EAD) | Identifies which compounds elicit an electrophysiological response from the insect's antenna. | Directly links chemical compounds to biological activity. |

| Headspace Solid Phase Microextraction (SPME) | Collects volatile compounds released by the insect. | Non-invasive and allows for the analysis of naturally released pheromone blends. |

Advanced Research Methodologies and Experimental Approaches

Molecular Biology and Genetic Engineering Techniques

Modern molecular techniques have revolutionized the study of pheromone biosynthesis and perception, offering powerful tools to identify and manipulate the genes and enzymes involved in these intricate pathways.

Cloning and Heterologous Expression of Biosynthetic Enzymes and Receptors

A fundamental approach to understanding the production of (5Z,7Z)-dodecadienyl acetate (B1210297) involves the identification and characterization of the enzymes responsible for its synthesis. This process typically begins with the sequencing of the transcriptome of the female pheromone gland, which can reveal a suite of candidate genes encoding enzymes such as desaturases, reductases, and acetyltransferases.

For instance, in a study on the European grapevine moth, Lobesia botrana, which produces the isomeric (E,Z)-7,9-dodecadienyl acetate, researchers analyzed the pheromone gland transcriptome to identify 41 candidate genes. d-nb.infonih.gov These included genes for 17 fatty acyl desaturases and 13 fatty acyl reductases. To confirm the function of these candidate enzymes, their genes are cloned and inserted into a heterologous expression system, such as yeast (Saccharomyces cerevisiae) or insect cell lines (e.g., Sf9 cells). nih.gov This allows for the production of the enzyme in a controlled environment, where its specific activity can be tested by providing it with precursor molecules and analyzing the products. Through this method, a Δ11 desaturase and two acyl-CoA oxidases involved in the biosynthesis of (E,Z)-7,9-dodecadienyl acetate were functionally characterized. nih.gov A similar approach would be essential to definitively identify the specific desaturases and other enzymes that produce the precise (5Z,7Z) isomer.

Similarly, understanding how this pheromone is detected involves cloning and expressing candidate pheromone receptor proteins, often identified from antennal transcriptomes, in systems like Xenopus oocytes or modified human cell lines for functional assays.

Gene Editing for Pathway Manipulation Studies

The advent of gene-editing technologies, particularly the CRISPR/Cas9 system, provides an unprecedented ability to manipulate pheromone biosynthetic pathways in vivo. This technique allows for the precise knockout or modification of specific genes to confirm their role in pheromone production.

For example, in the beet armyworm, Spodoptera exigua, CRISPR/Cas9 was used to delete a desaturase gene, SexiDES5. This resulted in mutant female moths that were unable to produce their main sex pheromone components. plos.orgplos.org Consequently, these females failed to elicit sensory signals in male antennae and were unable to attract males in field experiments, conclusively demonstrating the critical role of this specific desaturase. plos.orgplos.org Another study successfully used CRISPR/Cas9 to edit the pheromone biosynthesis activating neuropeptide (PBAN) gene in the fall armyworm, Spodoptera frugiperda, which led to a disruption in mating. nih.gov

While not yet documented specifically for (5Z,7Z)-dodecadienyl acetate, this methodology represents a powerful future direction for research. By targeting and knocking out candidate desaturase or reductase genes in an organism known to produce this compound, researchers could definitively confirm the biosynthetic pathway and the function of each enzyme.

Behavioral Bioassays and Field Studies

Complementing molecular approaches, behavioral bioassays are indispensable for determining the biological activity of (5Z,7Z)-dodecadienyl acetate and its role in mediating insect behavior.

Controlled Wind Tunnel Bioassays for Flight Behavior Analysis

Wind tunnels are a cornerstone of pheromone research, providing a controlled environment to observe and quantify the flight responses of insects to airborne chemical cues. In a typical setup, a plume of the synthetic pheromone is generated at the upwind end of the tunnel, and the flight path and behaviors of individual insects, usually males, are meticulously recorded.

Key behaviors that are often scored include:

Taking Flight (TF): The initiation of flight upon detecting the pheromone plume.

Orientation Flight (OR): Directed flight towards the pheromone source.

Half Up-wind to Lure (HW): Reaching the halfway point to the source.

Approaching the Lure (APP): Coming within a close proximity (e.g., 10 cm) of the source.

Landing on the Lure (LA): Physical contact with the pheromone dispenser.

In studies of related moth pheromones, such as a blend containing the similar Z5,E7-12:OAc, wind tunnel bioassays have demonstrated that even incomplete blends can be sufficient to initiate flight, while the addition of minor components is necessary to elicit the full sequence of behaviors, including approach and landing. researchgate.net Such experiments are critical for dissecting the behavioral role of each component in a pheromone blend and for optimizing synthetic lures. For (5Z,7Z)-dodecadienyl acetate, wind tunnel assays would be used to determine its efficacy in eliciting upwind flight and source location behaviors in target species.

Table 1: Example Data from a Hypothetical Wind Tunnel Bioassay

| Treatment | n | Taking Flight (%) | Orientation Flight (%) | Source Contact (%) |

|---|---|---|---|---|

| Solvent Control | 50 | 10 | 2 | 0 |

| (5Z,7Z)-Dodecadienyl Acetate (1 µg) | 50 | 88 | 72 | 65 |

| (5Z,7Z)-Dodecadienyl Acetate + Minor Component A | 50 | 92 | 85 | 80 |

Field Trapping Experiments for Efficacy and Specificity Assessment

Ultimately, the practical value of a pheromone like (5Z,7Z)-dodecadienyl acetate is determined through field trapping experiments. These studies are designed to assess the attractiveness of a synthetic lure under real-world conditions and to determine its specificity for the target species.

In a typical field trial, traps baited with different formulations or blends of the synthetic pheromone are deployed in the natural habitat of the target insect. The number of insects caught per trap is then recorded and statistically analyzed. For example, field studies on the Siberian moth, Dendrolimus superans sibiricus, evaluated the efficacy of a lure containing the related compounds (Z,E)-5,7-dodecadienol and (Z,E)-5,7-dodecadienal, finding that the lure's effectiveness declined significantly after two weeks of aging in the open air. researchgate.net

Similarly, field trapping with the isomeric (Z,Z)-7,9-dodecadienyl acetate has been used to identify attractants for three species of Epinotia moths. nih.gov These experiments are crucial for optimizing lure dosage, release rate, and the composition of the pheromone blend to maximize capture rates of the target species while minimizing the capture of non-target organisms. This ensures the high efficacy and specificity required for effective pest monitoring and management programs.

Table 2: Hypothetical Field Trapping Results for Specificity Assessment

| Lure Composition | Mean Trap Catch (Target Species) | Mean Trap Catch (Non-Target Species A) | Mean Trap Catch (Non-Target Species B) |

|---|---|---|---|

| (5Z,7Z)-Dodecadienyl Acetate | 45.3 a | 2.1 a | 1.5 a |

| Competitor Pheromone Blend | 5.8 b | 35.7 b | 0.8 a |

| Unbaited Control | 0.2 c | 0.5 c | 0.3 a |

"-Omics" Approaches in Pheromone Research

The comprehensive, high-throughput nature of "-omics" technologies offers a systems-level view of pheromone biology. Transcriptomics, proteomics, and metabolomics are increasingly being applied to uncover the full complement of genes, proteins, and metabolites involved in pheromone production and reception.

Transcriptomics , as mentioned earlier, involves sequencing all the RNA molecules in a specific tissue (like a pheromone gland or an antenna) to identify the genes that are actively being expressed. d-nb.infonih.gov This approach is invaluable for generating a list of candidate genes involved in biosynthesis or detection without prior knowledge of their identity.

Metabolomics focuses on the comprehensive analysis of all small-molecule metabolites within a biological sample. In the context of pheromone research, this can be used to identify not only the final pheromone components but also their precursors and breakdown products. For example, a study on the bark beetle Ips typographus used metabolomics and transcriptomics to investigate pheromone biosynthesis, identifying key metabolites and the genes responsible for their production. nih.govresearchgate.net This provides a detailed snapshot of the biochemical state of the pheromone gland.

By integrating these "-omics" datasets, researchers can construct detailed models of the entire pheromone biosynthesis and signaling pathway. This holistic approach is essential for a complete understanding of the chemical ecology of (5Z,7Z)-dodecadienyl acetate and for identifying novel targets for pest management strategies.

Advanced Research Methodologies in the Study of (5Z,7Z)-Dodecadienyl Acetate Biosynthesis

The study of insect pheromones, such as the chemical compound (5Z,7Z)-Dodecadienyl acetate, has been significantly advanced by the application of sophisticated molecular biology techniques. These methodologies allow for a deeper understanding of the genetic and enzymatic machinery that insects employ to produce these complex signaling molecules. This article focuses on the advanced research methodologies and experimental approaches used to investigate the biosynthesis of dodecadienyl acetates, with a particular focus on transcriptomics and proteomics of the pheromone glands. While specific research focusing exclusively on the (5Z,7Z) isomer is limited, extensive studies on closely related stereoisomers, such as in the pine moth Dendrolimus punctatus, provide a robust framework for understanding these processes.

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. In the context of pheromone biosynthesis, this powerful approach allows researchers to identify the genes that are actively being expressed in the pheromone glands of an insect, providing a snapshot of the genetic blueprint being used to create the pheromone components.

By sequencing the entire transcriptome of the pheromone glands, a comprehensive library of all expressed genes can be created. plos.orgnih.gov This is often achieved through next-generation sequencing (NGS) technologies, which generate millions of sequence reads that are then assembled into a full transcriptomic dataset. plos.orgnih.gov

Detailed research into the transcriptomes of species like Dendrolimus punctatus, which produces a related dodecadienyl acetate, has led to the identification of numerous candidate genes involved in pheromone biosynthesis. nih.gov These genes typically encode for enzymes involved in fatty acid synthesis, desaturation, chain-shortening, reduction, and acetylation. nih.govlu.se

The analysis of gene expression profiles, often comparing the pheromone gland transcriptome to other tissues or to the transcriptomes of individuals at different developmental stages, can reveal which genes are uniquely or more highly expressed in the pheromone gland. nih.gov This differential expression is a strong indicator of a gene's involvement in the specialized process of pheromone production. nih.govnih.gov

Table 1: Candidate Genes Identified in Pheromone Gland Transcriptomes for Dodecadienyl Acetate Biosynthesis

| Gene Family | Putative Function | Expression Profile |

|---|---|---|

| Fatty Acyl Desaturases (FADs) | Introduction of double bonds into fatty acid chains | High expression in pheromone glands |

| Fatty Acyl Reductases (FARs) | Reduction of fatty acyl-CoAs to fatty alcohols | Pheromone gland-specific expression |

| Acetyltransferases (ATFs) | Esterification of fatty alcohols to form acetate esters | Predominantly expressed in pheromone glands |

| Acyl-CoA Dehydrogenases (ACDs) | Involved in the β-oxidation pathway for chain shortening | Upregulated in pheromone glands |

| Enoyl-CoA Hydratases (ECHs) | Involved in the β-oxidation pathway for chain shortening | Upregulated in pheromone glands |

| 3-hydroxyacyl-CoA Dehydrogenases (HACDs) | Involved in the β-oxidation pathway for chain shortening | Upregulated in pheromone glands |

This table is a generalized representation based on transcriptomic studies of pheromone biosynthesis in Lepidoptera.

Proteomics is the large-scale study of proteins, their structures, and their functions. In the context of (5Z,7Z)-Dodecadienyl acetate biosynthesis, proteomics complements transcriptomics by confirming the presence and activity of the enzymes encoded by the identified genes. Furthermore, proteomics is crucial for identifying the olfactory receptors in the antennae of male moths that detect the pheromone.

The identification of enzymes directly from the pheromone gland tissue can be achieved by extracting the total protein content and using techniques such as two-dimensional gel electrophoresis to separate the individual proteins. The separated proteins can then be identified using mass spectrometry.

A significant application of proteomics in this field is the identification and characterization of pheromone-binding proteins (PBPs) and pheromone receptors (PRs) in the antennae of male insects. nih.gov These proteins are essential for the detection of the pheromone signal and the initiation of a behavioral response. nih.gov Transcriptomic analysis of antennae can identify the genes encoding for these proteins, and subsequent proteomic analysis can confirm their presence and localization within the antennal sensilla. nih.gov

For instance, in studies of Dendrolimus species, the identification of PBPs and PRs has been a key area of research, revealing a unique lineage of pheromone receptors tuned to the specific type of pheromones used by these moths. nih.gov

Table 2: Key Proteins in Dodecadienyl Acetate Biosynthesis and Reception

| Protein Class | Specific Function | Location | Identification Method |

|---|---|---|---|

| Desaturases | Creates double bonds in fatty acid precursors | Pheromone Gland | Transcriptomics, Heterologous Expression |

| Reductases | Converts fatty acyls to alcohols | Pheromone Gland | Transcriptomics, Heterologous Expression |

| Acetyltransferases | Forms the final acetate ester | Pheromone Gland | Transcriptomics, Functional Assays |

| Pheromone-Binding Proteins (PBPs) | Solubilizes and transports pheromone molecules to receptors | Male Antennae | Proteomics, Transcriptomics |

This table is a generalized representation based on proteomic and transcriptomic studies of pheromone biosynthesis and reception in Lepidoptera.

Emerging Research Directions and Future Perspectives

Elucidating the Evolutionary Trajectory of Pheromone Communication

Understanding the evolutionary origins of pheromone communication is a key area of emerging research. Current theory suggests that insect pheromones, which are crucial for functions like mate-finding, evolved from precursor compounds that initially served other purposes. nih.gov There are two primary hypotheses for how these chemical signals originated. The "sender-precursor" hypothesis proposes that communication evolves from cues that did not originally have a signaling function but were co-opted as receivers evolved the ability to detect and respond to them. researchgate.net The "sensory-exploitation" hypothesis suggests that a chemical compound can evolve a communicative function by tapping into pre-existing physiological pathways in the receiver. researchgate.net

Existing data indicate that many insect pheromones evolved from metabolic by-products or compounds that had non-communicative functions, such as defensive secretions, hormones, or cuticular hydrocarbons. nih.govresearchgate.net The evolution of these signaling systems is a critical component of reproductive isolation and can be a driving force in the process of speciation. pnas.org As species diverge, changes in the pheromone blend produced by one sex (typically the female) are tracked by corresponding changes in the olfactory system of the other sex, ensuring that mate recognition remains specific. mdpi.com The study of pheromone systems in closely related species, such as those within the Ostrinia genus of moths, provides valuable insights into how these complex communication channels can diversify and lead to the formation of new species. mdpi.com

Biotechnological Approaches for Sustainable Pheromone Production

Traditionally, the insect pheromones used in agriculture have been produced through chemical synthesis. However, this method can be costly and complex, especially for molecules with unusual chemical structures. earlham.ac.ukdtu.dk As a result, there is a growing interest in developing biotechnological methods for more sustainable and cost-effective pheromone production. dtu.dk These approaches utilize engineered microorganisms and plants as "biofactories" to produce pheromones or their immediate precursors. researchgate.net

Recent advances in metabolic engineering and synthetic biology have enabled the production of complex molecules in heterologous organisms. nih.gov Scientists have successfully engineered yeasts, such as Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, to produce fatty acid-derived pheromones. researchgate.netfrontiersin.org Similarly, plants like Nicotiana benthamiana and the oilseed crop Camelina sativa have been genetically modified to synthesize insect pheromones. dtu.dklu.se These plant-based systems offer the potential to be used as natural dispensers in the field or as sources for extracting and purifying the compounds. lu.se This bio-based production eliminates the need for petroleum-based feedstocks, reduces toxic waste, and has the potential to make pheromone-based pest control economically viable for a wider range of crops. researchgate.netusda.gov

Table 1: Biotechnological Platforms for Pheromone Production

| Platform | Organism Examples | Production Target | Key Advantages |

|---|---|---|---|

| Yeast | Saccharomyces cerevisiae, Yarrowia lipolytica | Pheromone components | High-yield potential, established industrial fermentation processes. researchgate.netfrontiersin.org |

| Plants | Camelina sativa, Nicotiana benthamiana | Pheromones or precursors | Sustainable production using photosynthesis, potential for in-field dispensing. lu.seusda.gov |

| Filamentous Fungi | (Under development) | Pheromones | Potential for creating fungal biofactories. unirioja.es |

Interdisciplinary Integration of Chemical Ecology, Neuroethology, and Synthetic Biology

A comprehensive understanding of pheromone communication requires an interdisciplinary approach that integrates chemical ecology, neuroethology, and synthetic biology. researchgate.netresearchgate.net This synergy allows researchers to connect the dots from the molecular and neural basis of olfaction to the ecological and evolutionary consequences of chemical signaling.

Chemical Ecology focuses on identifying the chemical signals that mediate interactions between organisms and their environment. inrae.fr This includes the painstaking work of isolating and identifying the specific components of a pheromone blend and demonstrating their behavioral effects.

Neuroethology investigates the neural mechanisms underlying natural behaviors. nih.govnih.gov In the context of olfaction, this involves studying how pheromone molecules are detected by olfactory receptors on an insect's antennae and how the brain processes this information to produce a specific behavioral response, such as upwind flight toward a potential mate. nih.govresearchgate.netfrontiersin.org

Synthetic Biology provides the tools to engineer biological systems. ecophero.com This can be applied to create sustainable methods for producing pheromones, as discussed above, or to develop novel molecular tools for studying the olfactory system itself. nih.gov

A powerful example of this integration is the "reverse chemical ecology" approach. inrae.frslu.se This strategy starts with the molecular components of the olfactory system—the odorant receptors—and uses them as targets to screen for new, behaviorally active compounds. inrae.frslu.se By understanding which molecules activate specific receptors (neuroethology), scientists can identify potential new attractants or repellents (chemical ecology) that can then be produced sustainably (synthetic biology). slu.se

Development of Advanced Tools for Pheromone Detection and Manipulation

Technological innovation is revolutionizing the way researchers and pest managers detect and manipulate pheromones. These advanced tools offer greater precision, efficiency, and automation, enhancing both fundamental research and practical applications in agriculture.

For detection, classic electrophysiological techniques like electroantennography (EAG) and gas chromatography coupled to electroantennographic detection (GC-EAD) remain vital for identifying which specific compounds in a mixture an insect can smell. nih.govpeerj.com More recently, advanced analytical methods like Raman spectroscopy are being developed to identify the unique spectral "signatures" of pheromone compounds, offering a new way to detect them in various conditions. osti.gov The most transformative development in pest monitoring is the advent of "smart traps." These devices integrate pheromone lures with cameras, sensors, and artificial intelligence to automatically detect, identify, and count target insects in real-time, sending alerts to farmers when pest populations reach a critical threshold. thepestreport.comamudar.iofrontiersin.org

In terms of manipulation, new controlled-release dispensers are being designed to emit pheromones at a steady rate over longer periods, improving the efficacy of mating disruption and reducing waste. thepestreport.com At a more experimental level, researchers have developed micro-scale devices, such as microreactors and microevaporators, that can synthesize and release pheromones on demand, mimicking the natural emission process of an insect. nih.gov Furthermore, the use of drones to deploy pheromone dispensers over large areas offers a new level of precision and efficiency for treating entire fields or orchards. thepestreport.com

Table 2: Advanced Tools in Pheromone Research and Application

| Tool Category | Specific Technology | Primary Function |

|---|---|---|

| Detection | AI-Powered Smart Traps | Automated, real-time pest monitoring and counting. thepestreport.comamudar.io |

| Raman Spectroscopy | Identification of pheromone chemical signatures. osti.gov | |

| GC-EAD | Screening for biologically active compounds. nih.govpeerj.com | |

| Manipulation | Controlled-Release Dispensers | Long-lasting, steady emission of pheromones for mating disruption. thepestreport.com |

| Drone Deployment | Precise and rapid dispersal of pheromone lures over large areas. thepestreport.com | |

| Microreactors/Microevaporators | On-demand synthesis and release of pheromones for research. nih.gov |

Fundamental Contributions to Insect Chemical Ecology and Olfaction Research

The study of specific pheromones, including acetate (B1210297) compounds like (5Z,7Z)-Dodecadienyl acetate, has made fundamental contributions to the broader fields of insect chemical ecology and olfaction research. This work provides a window into the remarkable specificity of biological communication systems and the intricate molecular machinery that governs them.

Research on pheromone perception has been instrumental in unraveling the mechanisms of insect olfaction. nih.gov It has led to the identification and characterization of key molecular players, including odorant receptors (ORs) that bind to specific pheromone components and the highly conserved Orco co-receptor, which together form an ion channel that translates the chemical signal into an electrical one. frontiersin.org These studies help explain how insects can detect incredibly low concentrations of specific molecules in a complex chemical environment.

Furthermore, investigating the biosynthetic pathways of pheromones reveals the specific enzymes—such as desaturases, fatty acid synthases, and acetyltransferases—that insects use to construct these precise chemical signals from common fatty acid precursors. dtu.dkfrontiersin.org This biochemical knowledge is not only crucial for developing biotechnological production methods but also provides insights into the genetic basis of pheromone variation. Ultimately, this research helps piece together the evolutionary puzzle of how new communication channels arise, contributing to the vast diversity of insects we see today. mdpi.comresearchgate.net The knowledge gained from studying these systems forms the scientific foundation for innovative and environmentally sound pest management strategies that target specific insect behaviors. nih.govpeerj.com

Q & A

Q. What are the validated methods for synthesizing 5Z,7Z-dodecadienyl acetate with stereochemical precision?

Stereoselective synthesis of this compound typically employs Wittig reactions or modified Horner-Wadsworth-Emmons protocols. For example, Wittig reagents like 5,5-dimethyl-4,6-dioxooctylidenephosphorane have been used to couple fluorinated aldehydes (e.g., (Z)-2-fluoro-2-nonenal) under "salt-free" conditions, achieving Z-selectivity through controlled reaction temperatures (-20°C) and inert atmospheres . Key steps include protecting free alcohols (e.g., using acetyl or propionyl groups) to prevent unwanted byproducts and optimizing solvent systems (e.g., hexane/ethyl acetate mixtures) for chromatographic purification .

Q. How is this compound identified and quantified in biological samples?

Gas chromatography-mass spectrometry (GC-MS) coupled with electroantennographic detection (GC-EAD) is the gold standard. Headspace solid-phase microextraction (SPME) efficiently isolates pheromone components from insect gland extracts, while retention indices and derivatization (e.g., acetylation of alcohols) confirm structural identity. For quantification, internal standards like deuterated analogs are used to normalize against matrix effects .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Due to its flammability (GHS02) and irritant properties (GHS07), researchers must:

- Use explosion-proof equipment and ground containers to prevent static discharge .

- Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Store in sealed containers at 0–6°C to minimize degradation .

Advanced Research Questions

Q. How can stereochemical purity of this compound be optimized during synthesis?

Stereochemical drift often arises from competing E/Z isomerization. Strategies include:

- Low-temperature reactions : Maintaining -20°C during Wittig reactions suppresses thermal isomerization .

- Protecting group chemistry : Temporarily masking reactive hydroxyl groups (e.g., with trimethylsilyl ethers) prevents undesired side reactions .

- Chromatographic resolution : Silica gel columns with hexane/ethyl acetate gradients (95:5 to 80:20) separate diastereomers, achieving >99% purity .

Q. How do researchers resolve contradictions in pheromone blend activity data across studies?

Discrepancies in behavioral assays (e.g., attraction vs. inhibition) often stem from:

- Ratio-dependent effects : Minor deviations in component ratios (e.g., 5Z,7Z-acetate vs. 5Z,7E-alcohol) drastically alter insect responses. Validate blends via dose-response assays and field trials .

- Matrix interference : Plant volatiles or solvent residues may modulate pheromone reception. Use purified compounds and solvent-free dispensers in bioassays .

Q. What advanced analytical techniques validate the environmental stability of this compound?

- Chiral GC-MS : Confirms enantiomeric purity and detects racemization under UV/thermal stress.

- LC-QTOF-MS : Identifies degradation products (e.g., oxidized or hydrolyzed derivatives) in soil or air samples.

- Microcalorimetry : Measures thermodynamic stability in varying humidity/temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.